molecular formula C8H6N2O2S B1349788 Methyl 1,2,3-benzothiadiazole-5-carboxylate CAS No. 23616-15-1

Methyl 1,2,3-benzothiadiazole-5-carboxylate

Cat. No.: B1349788
CAS No.: 23616-15-1
M. Wt: 194.21 g/mol
InChI Key: JCRFJMHWEAYQAA-UHFFFAOYSA-N
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Description

Methyl 1,2,3-benzothiadiazole-5-carboxylate is an organic compound with the molecular formula C8H6N2O2S It is a derivative of benzothiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate typically involves the reaction of 1,2,3-benzothiadiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiadiazole ring are replaced by other groups. Reagents such as halogens and nucleophiles are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones on the benzothiadiazole ring.

Scientific Research Applications

Methyl 1,2,3-benzothiadiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of Methyl 1,2,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 1,2,3-benzothiadiazole-5-carboxylate can be compared with other similar compounds, such as:

    1,2,3-Benzothiadiazole: The parent compound, which lacks the methyl carboxylate group. It serves as a fundamental building block for various derivatives.

    Methyl 1,2,3-benzothiadiazole-7-carboxylate: A positional isomer with the carboxylate group located at a different position on the benzothiadiazole ring.

    1,2,3-Benzothiadiazole-5-sulfonamide: A derivative with a sulfonamide group instead of a carboxylate group. It exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

methyl 1,2,3-benzothiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFJMHWEAYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371622
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-15-1
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1,2,3-benzothiadiazole-5-carboxylate
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